Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)- Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)-
Brand Name: Vulcanchem
CAS No.: 103876-52-4
VCID: VC20749390
InChI: InChI=1S/C16H16N4O5/c21-14(22)4-2-1-3-7-24-11-6-5-10-8-12(15-17-19-20-18-15)16(23)25-13(10)9-11/h5-6,8-9H,1-4,7H2,(H,21,22)(H,17,18,19,20)
SMILES: C1=CC2=C(C=C1OCCCCCC(=O)O)OC(=O)C(=C2)C3=NNN=N3
Molecular Formula: C16H16N4O5
Molecular Weight: 344.32 g/mol

Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)-

CAS No.: 103876-52-4

Cat. No.: VC20749390

Molecular Formula: C16H16N4O5

Molecular Weight: 344.32 g/mol

* For research use only. Not for human or veterinary use.

Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)- - 103876-52-4

CAS No. 103876-52-4
Molecular Formula C16H16N4O5
Molecular Weight 344.32 g/mol
IUPAC Name 6-[2-oxo-3-(2H-tetrazol-5-yl)chromen-7-yl]oxyhexanoic acid
Standard InChI InChI=1S/C16H16N4O5/c21-14(22)4-2-1-3-7-24-11-6-5-10-8-12(15-17-19-20-18-15)16(23)25-13(10)9-11/h5-6,8-9H,1-4,7H2,(H,21,22)(H,17,18,19,20)
Standard InChI Key OBYHKCCKNQZEEQ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1OCCCCCC(=O)O)OC(=O)C(=C2)C3=NNN=N3
Canonical SMILES C1=CC2=C(C=C1OCCCCCC(=O)O)OC(=O)C(=C2)C3=NNN=N3

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator